molecular formula C18H13FN2O5 B2367998 Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate CAS No. 1029791-48-7

Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate

Cat. No. B2367998
CAS RN: 1029791-48-7
M. Wt: 356.309
InChI Key: HUXQSOBMMGMJEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate, commonly known as FNQMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FNQMA belongs to the family of quinoline derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Cancer Research and Treatment

Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate and its derivatives have shown promising results in cancer research. A study by Riadi et al. (2021) synthesized a derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, which exhibited potent cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. This compound also displayed inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting its potential as an effective anti-cancer agent (Riadi et al., 2021).

Antimicrobial and Antifungal Applications

In another study, a series of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines were synthesized, which included a derivative similar to methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate. These compounds were evaluated for antibacterial and antifungal activities. The study found that some derivatives exhibited significant antifungal and antibacterial activities against various strains, including Gram-positive and Gram-negative bacteria, Candida strains, Aspergillus niger, and Issatchenkia hanoiensis (Kumar & Vijayakumar, 2017).

Radiosynthesis for PET Imaging

Wang et al. (2014) conducted a study on the radiosynthesis of [(11)C]AZD8931, a compound structurally related to methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate, for use in PET imaging. This study highlights the potential of similar compounds in the development of new PET agents for imaging EGFR, HER2, and HER3 signaling pathways in various cancers (Wang, Gao, & Zheng, 2014).

properties

IUPAC Name

methyl 2-[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O5/c1-25-18(22)10-26-17-9-16(11-2-4-12(19)5-3-11)20-15-7-6-13(21(23)24)8-14(15)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXQSOBMMGMJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.